2-methyl(1,2-13C2)pentanedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methyl(1,2-13C2)pentanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methylglutaraldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure complete oxidation to the dicarboxylic acid.
Industrial Production Methods
In an industrial setting, this compound can be produced via the catalytic hydrogenation of 2-methylglutaronitrile, followed by hydrolysis of the resulting 2-methylglutaronitrile to yield the desired dicarboxylic acid. This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-methyl(1,2-13C2)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride for conversion to acyl chlorides, followed by nucleophilic substitution.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: 2-methylpentanediol.
Substitution: Various acyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl(1,2-13C2)pentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl(1,2-13C2)pentanedioic acid involves its participation in metabolic pathways, particularly the citric acid cycle. As a metabolite of succinic acid, it plays a role in energy production and cellular respiration. The compound interacts with various enzymes and molecular targets within the cell, influencing metabolic processes and energy balance.
Comparison with Similar Compounds
Similar Compounds
Glutaric acid: A dicarboxylic acid with a similar structure but without the methyl group.
Adipic acid: Another dicarboxylic acid with a longer carbon chain.
Succinic acid: A shorter dicarboxylic acid that is also involved in the citric acid cycle.
Uniqueness
2-methyl(1,2-13C2)pentanedioic acid is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural difference can lead to distinct biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C6H10O4 |
---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
2-methyl(1,2-13C2)pentanedioic acid |
InChI |
InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/i4+1,6+1 |
InChI Key |
AQYCMVICBNBXNA-UHJUODCXSA-N |
Isomeric SMILES |
C[13CH](CCC(=O)O)[13C](=O)O |
Canonical SMILES |
CC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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